REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]([C:5](F)=[O:6])[C:3]=1[C:14](F)=[O:15].C(=O)([O-])[O-:18].[Na+].[Na+]>C1(C)C(C)=CC=CC=1>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]2[C:5](=[O:18])[O:6][C:14](=[O:15])[C:3]=12 |f:1.2.3|
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)F)=C(C(=C1F)F)F)C(=O)F
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Name
|
mixture
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer
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Type
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ADDITION
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Details
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were charged
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Type
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CUSTOM
|
Details
|
the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring
|
Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
|
Then, the inorganic substance was removed by filtration
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Type
|
CUSTOM
|
Details
|
the residue was separated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.9 g | |
YIELD: PERCENTYIELD | 93.4% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |